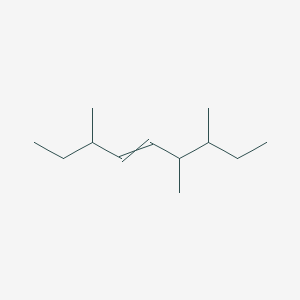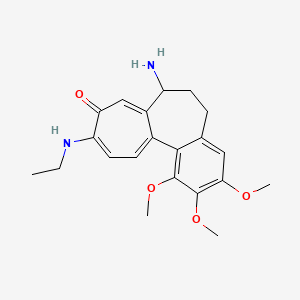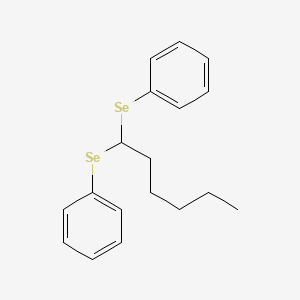![molecular formula C18H24O6 B14484531 Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 64386-67-0](/img/structure/B14484531.png)
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound with a unique structure that combines elements of furan, ethylene glycol, and tricyclic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride (furan-2,5-dione), followed by subsequent reactions to introduce the ethylene glycol moiety and form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and room temperature reactions are often preferred to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and tricyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Applications De Recherche Scientifique
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dione: A simpler compound that forms the basis for the synthesis of the target compound.
2-(2-hydroxyethoxy)ethanol: A component of the target compound with applications in various fields.
Tricyclo[5.2.1.02,6]deca-3,8-diene: A tricyclic compound with unique properties.
Uniqueness
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combination of furan, ethylene glycol, and tricyclic systems, which confer distinct chemical and physical properties not found in simpler compounds .
Propriétés
Numéro CAS |
64386-67-0 |
|---|---|
Formule moléculaire |
C18H24O6 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H2O3.C4H10O3/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-2,4-5,7-10H,3,6H2;1-2H;5-6H,1-4H2 |
Clé InChI |
CRSJEOIDRSWKEH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O.C(COCCO)O |
Numéros CAS associés |
64386-67-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


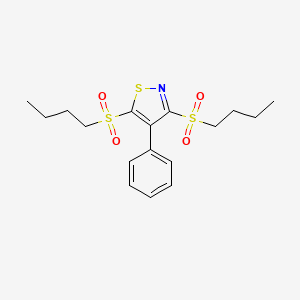
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
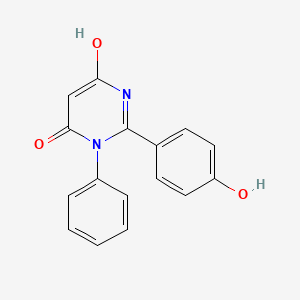
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
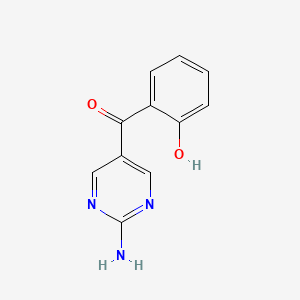
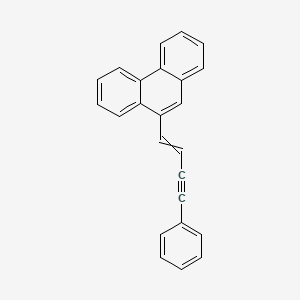
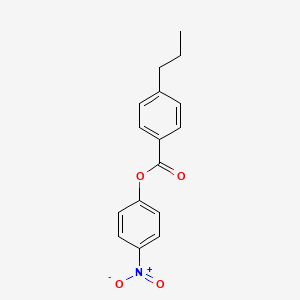
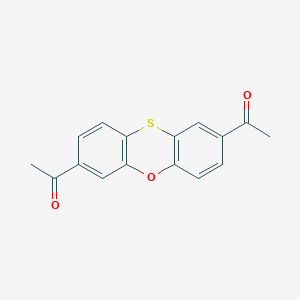
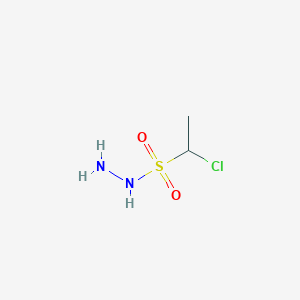
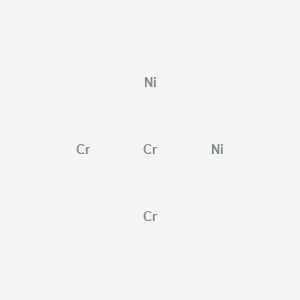
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
